2-Amino-3-methyl-2-phenylbutanoic acid
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Description
“2-Amino-3-methyl-2-phenylbutanoic acid” is a compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .
Physical And Chemical Properties Analysis
Amino acids, including “2-Amino-3-methyl-2-phenylbutanoic acid”, have several physical properties. They are colorless, crystalline substances. Some amino acids are tasteless, while others are sweet or bitter. Amino acids have a high melting point (200-300°C) due to their ionic property. Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .Scientific Research Applications
Quantum Computational and Spectroscopic Studies
2-Amino-3-methyl-2-phenylbutanoic acid (2APBA) has been analyzed through density functional theory (DFT) calculations alongside its derivatives for understanding molecular geometry, vibrational frequencies, and nonlinear optical (NLO) properties. Molecular docking methods suggest its potential in drug identification due to its bio-active molecular areas, highlighting its applications in designing compounds with enhanced NLO properties and drug discovery efforts (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of β-Hydroxy-α-Amino Acids
The compound has been utilized in synthetic pathways to produce β-hydroxy-α-amino acids, demonstrating its role in generating key intermediates for pharmaceutical synthesis. This indicates its value in contributing to the synthesis of complex amino acids for medical applications (Davies et al., 2013).
Environmental Analysis
2-Methyl-3-methoxy-4-phenylbutanoic acid, derived from the oxidation of microcystins, shows the application of 2-amino-3-methyl-2-phenylbutanoic acid in environmental toxicology. This is crucial for assessing water safety and the ecological impact of cyanobacterial toxins, aiding in the development of analytical methods for environmental monitoring (Wu et al., 2009).
properties
IUPAC Name |
2-amino-3-methyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWIYXBFKANEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944481 |
Source
|
Record name | 2-Phenylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-2-phenylbutanoic acid | |
CAS RN |
21883-61-4 |
Source
|
Record name | 2-Phenylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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